molecular formula C13H13N3 B1340506 2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine CAS No. 937603-45-7

2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine

Cat. No. B1340506
CAS RN: 937603-45-7
M. Wt: 211.26 g/mol
InChI Key: ZCQRTPZZCMCRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine” is a chemical compound that belongs to the class of indoles . Indoles are important structural components presented in many natural products and biologically active compounds . This compound is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene .


Synthesis Analysis

The synthesis of 2,3-dihydroindoles usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .

Scientific Research Applications

Antiallergic Agents

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides has been synthesized in the search for novel antiallergic compounds. One of these amides demonstrated significantly higher potency than astemizole in inhibiting histamine release, with potential implications for treating allergic conditions (Menciu et al., 1999).

Heterocyclic Chemistry

Research into the thermal reactions of 2-amino-3-vinylpyridines has led to the formation of new heterotetracyclic compounds, demonstrating the versatility of these substrates in synthesizing complex molecular structures (Ojea et al., 1993).

Antimicrobial Applications

The synthesis and antimicrobial evaluation of ethoxyphthalimide derivatized spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones have been explored, showcasing the potential of these compounds in combating microbial infections (Thadhaney et al., 2010).

Cancer Treatment

Novel 3-(indol-3-yl)pyridine derivatives have been identified as inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2), offering a new approach to cancer treatment. These compounds may also have applications in treating neurodegenerative disorders, chronic viral infections, depression, and obesity (Abdel-Magid, 2017).

Antitumor Properties

The regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones has been carried out, with some compounds exhibiting promising anti-tumor activity against various human tumor cell lines. This highlights the potential of these compounds in cancer research (Girgis, 2009).

Receptor Ligands

The synthesis and pharmacological evaluation of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives as 5-HT6 receptor ligands have been explored. These compounds show potent binding affinity, indicating potential applications in cognitive enhancement and psychiatric treatment (Nirogi et al., 2011).

Future Directions

2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQRTPZZCMCRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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